![molecular formula C10H13NO2 B11820936 1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-2-hydroxyacetophenone is an organic compound characterized by the presence of a dimethylamino group and a hydroxy group attached to an acetophenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-hydroxyacetophenone typically involves the introduction of the dimethylamino group and the hydroxy group onto the acetophenone structure. One common method is the reaction of 4-(Dimethylamino)benzaldehyde with acetophenone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of 4-(Dimethylamino)-2-hydroxyacetophenone .
Industrial Production Methods
Industrial production of 4-(Dimethylamino)-2-hydroxyacetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-2-hydroxyacetophenone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-(Dimethylamino)-2-acetylbenzoquinone, while reduction of the carbonyl group can produce 4-(Dimethylamino)-2-hydroxyphenylethanol.
科学的研究の応用
4-(Dimethylamino)-2-hydroxyacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its chromophoric properties.
作用機序
The mechanism of action of 4-(Dimethylamino)-2-hydroxyacetophenone involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but lacks the hydroxy group.
4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of the hydroxy group.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of the acetophenone backbone.
Uniqueness
4-(Dimethylamino)-2-hydroxyacetophenone is unique due to the presence of both the dimethylamino and hydroxy groups on the acetophenone structure. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
1-[4-(dimethylamino)phenyl]-2-hydroxyethanone |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-5-3-8(4-6-9)10(13)7-12/h3-6,12H,7H2,1-2H3 |
InChIキー |
JLBJGKGQAIINIB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


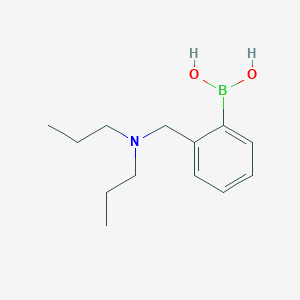
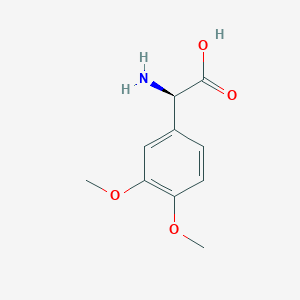
![4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline](/img/structure/B11820864.png)

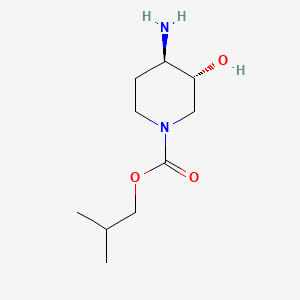

![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)
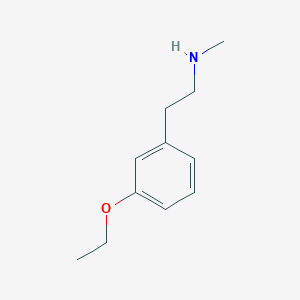

![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)

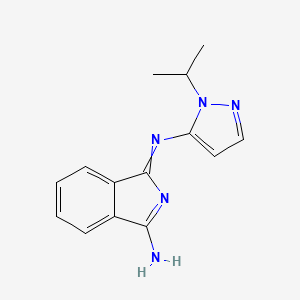
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)

